Uridylyl(2'-5')adenosine ammonium salt
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Overview
Description
Uridylyl(2’-5’)adenosine ammonium salt is a chemical compound with the molecular formula C19H27N8O12P and a molecular weight of 590.44. It is a nucleotide analog that consists of uridine and adenosine linked by a 2’-5’ phosphodiester bond. This compound is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of uridylyl(2’-5’)adenosine ammonium salt involves the formation of a phosphodiester bond between uridine and adenosine. The reaction typically requires the use of phosphorylating agents and protective groups to ensure the selective formation of the desired bond. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Uridylyl(2’-5’)adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced nucleotides.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted nucleotides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the phosphodiester bond and the formation of uridine and adenosine.
Scientific Research Applications
Uridylyl(2’-5’)adenosine ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying nucleotide interactions and enzymatic processes.
Biology: The compound is utilized in the study of RNA synthesis and degradation, as well as in the investigation of nucleotide signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer, due to its ability to interfere with nucleotide metabolism.
Industry: The compound is used in the development of nucleotide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of uridylyl(2’-5’)adenosine ammonium salt involves its interaction with various molecular targets and pathways. The compound can bind to nucleotide-binding proteins and enzymes, affecting their activity and function. It can also interfere with RNA synthesis and degradation by acting as a substrate or inhibitor of RNA polymerases and nucleases. Additionally, the compound can modulate nucleotide signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Uridylyl(2’-5’)adenosine ammonium salt can be compared with other similar compounds, such as:
Uridylyl(2’-5’)uridine ammonium salt: This compound has a similar structure but contains two uridine molecules instead of uridine and adenosine. It is used in similar research applications but may have different biological activities.
Adenosine triphosphate (ATP): ATP is a well-known nucleotide that plays a central role in cellular energy metabolism. While it shares some structural similarities with uridylyl(2’-5’)adenosine ammonium salt, its primary function is different.
Cyclic adenosine monophosphate (cAMP): cAMP is a nucleotide involved in intracellular signaling. .
Properties
Molecular Formula |
C19H27N8O12P |
---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1 |
InChI Key |
BLLDAJIDJOKYGA-ANTYETTRSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O.N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N |
Origin of Product |
United States |
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